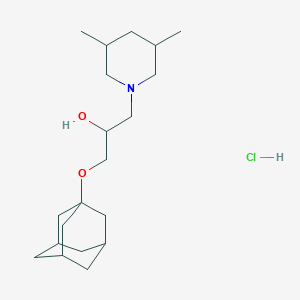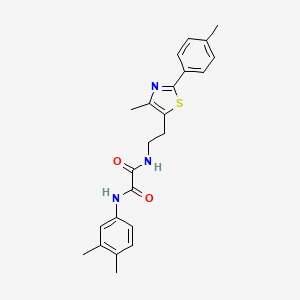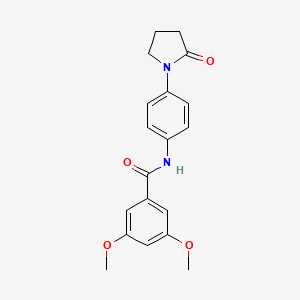![molecular formula C18H16N2O4 B2532689 methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate CAS No. 1240717-90-1](/img/structure/B2532689.png)
methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate includes steps such as carbonation, esterification, and reduction . These methods suggest that the synthesis of methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate would likely involve multi-step reactions including activation of the benzoate, introduction of the cyanomethyl aniline group, and subsequent modifications to introduce the oxoethoxy moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. Density functional theory (DFT) calculations, as used in the analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, can provide theoretical insights into the molecular structure of this compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . These studies can predict how a compound might interact with other chemicals, which is essential for understanding its potential applications and stability. The energetic behavior in different solvent media can also be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic characteristics and non-linear optical (NLO) properties, have been investigated . These properties are crucial for determining the practical applications of a compound, including its stability, reactivity, and suitability for use in various environments. The specific activities of isotopically labeled compounds, as seen in the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, also provide information on the compound's utility in scientific research .
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Cyclization Reactions : A study by Ukrainets et al. (2014) on related compounds demonstrated the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights the compound's potential in synthesizing heterocyclic compounds which are crucial in pharmaceuticals and agrochemicals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Liquid Crystal Research : Research on non-symmetric dimers, including those similar to the queried compound, indicates their utility in studying mesophase behavior, particularly in creating materials with enantiotropic nematic phases. This has implications for developing advanced materials for displays and optical devices (Yeap, Osman, & Imrie, 2015).
Optical Storage and Polymer Science : A study on azo polymers, including compounds with similar structural features, discusses their application in reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, leading to photoinduced birefringence, underlines the compound's potential in creating high-density optical storage media and smart materials (Meng, Natansohn, Barrett, & Rochon, 1996).
Pharmacology and Drug Development
- Antifolate Properties : Compounds structurally similar to the queried molecule have been investigated for their antifolate properties, indicating potential applications in cancer therapy. The synthesis and evaluation of these compounds, such as 5,10-ethano-5,10-dideazaaminopterin, show promise in inhibiting dihydrofolate reductase, a key target in chemotherapy (Degraw, Christie, Colwell, & Sirotnak, 1992).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-18(22)14-7-9-16(10-8-14)24-13-17(21)20(12-11-19)15-5-3-2-4-6-15/h2-10H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRJSIMYXXXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)


![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)
